8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

RORc Nuclear Receptor Binding Inverse Agonist

Generic pyrido[2,3-d]pyrimidin-7(8H)-ones often lack defined selectivity, leading to off-target effects in Th17 assays. This compound provides a quantifiable selectivity baseline: 2.2× over RORb, 2.8× over RORa, 3.9× over LXRβ. • Cellular RORc inverse agonist EC50: 1.0 μM • XLogP3-AA: 0.4 - low lipophilicity minimizes non-specific binding • Recommended working concentration: 0.5-5 μM for Th17 polarization studies Supplied with guaranteed purity, ready for global shipping.

Molecular Formula C13H16N4O2
Molecular Weight 260.297
CAS No. 2034572-81-9
Cat. No. B3013899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
CAS2034572-81-9
Molecular FormulaC13H16N4O2
Molecular Weight260.297
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3CCO
InChIInChI=1S/C13H16N4O2/c18-8-7-17-11(19)4-3-10-12(14-9-15-13(10)17)16-5-1-2-6-16/h3-4,9,18H,1-2,5-8H2
InChIKeyZDVGCVJFQCIZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one Procurement Guide


The compound 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034572-81-9) is a substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivative with a molecular formula of C13H16N4O2 and a molecular weight of 260.29 g/mol [1]. It functions as an inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, also known as RORγ), a nuclear receptor implicated in Th17 cell differentiation and autoimmune pathology [2]. Data curated in ChEMBL (CHEMBL3263696) and BindingDB (BDBM50012123) provide quantitative activity profiles against RORc and related nuclear receptors [2].

RORc inverse agonist for nuclear receptor pathway studies
Intra-family selectivity profiling (RORc vs RORa/b/LXRβ)
Th17 cell signaling assay context

Why Generic Substitution of 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one Fails


Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones are a privileged scaffold with diverse kinase and nuclear receptor activities [1]. However, the specific substitution pattern of a 4-pyrrolidinyl group and an 8-hydroxyethyl tail is critical for defining the target selectivity profile. In-class analogs with minor structural variations can exhibit drastically different selectivity windows across the ROR family or gain off-target activity against other receptors such as LXRβ [2]. Procuring a generic 4-amino-pyridopyrimidinone without rigorous selectivity data risks selecting a compound with inferior RORc/RORb selectivity or unintended inverse agonism at LXRβ, compromising experimental interpretability in Th17-mediated disease models.

Scaffold analog selectivity may shift: minor pyrrolidinyl/hydroxyethyl modifications alter ROR family selectivity.
Off-target LXRβ context: structural analogs may gain unintended inverse agonism at LXRβ.
Selectivity data required: generic 4-amino-pyridopyrimidinones without defined selectivity profiles risk confounding Th17 model interpretation.

Quantitative Evidence for 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one


RORc Binding Affinity by Radioligand Displacement

In a radioligand displacement assay, 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one displaced [3H]25-hydroxycholesterol from the human RORc ligand-binding domain (LBD) with an IC50 of 130 nM [1]. This affinity is moderate compared to high-affinity sterol ligands but represents a defined starting point for structure-based optimization of synthetic inverse agonists. No head-to-head comparator data for closely related 4-amino-pyridopyrimidinones is available in the curated datasets; this value serves as a validated baseline for the specific chemotype.

RORc Binding (IC50)
Reported
130 nM
Reported radioligand displacement affinity; defines baseline for SAR optimization.
[3H]25-hydroxycholesterol displacement, human RORc-LBD
RORc Nuclear Receptor Binding Inverse Agonist

Cellular RORc Inverse Agonist Potency

In a cell-based Gal4-RORc luciferase reporter assay in HEK293 cells, 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one demonstrated inverse agonist activity with an EC50 of 1.0 μM (1.00E+3 nM) after 5 hours of treatment [1]. This cellular potency indicates the compound can penetrate cells and engage RORc in a transcriptional context, though the ~7.7-fold shift from the biochemical EC50 (460 nM) suggests moderate cellular permeability or intracellular protein binding.

Cellular RORc EC50
Reported
1.0 μM
Supports cellular target engagement in transcriptional assay context.
HEK293 Gal4-RORc, 5 hr luciferase reporter
RORc Cellular Inverse Agonism Transcriptional Assay

RORc Selectivity Over RORa and RORb

The compound was profiled against the closely related ROR family members RORa and RORb in the same Gal4-fusion HEK293 cellular assay format. The EC50 values were 2.8 μM for RORa and 2.2 μM for RORb, compared to 1.0 μM for RORc [1]. This yields a selectivity window of 2.2-fold over RORb and 2.8-fold over RORa. While the selectivity is modest, it is quantifiable and reproducible within the experimental system.

ROR Family Selectivity
Reported
RORc 1.0 μM
RORb 2.2 μM
RORa 2.8 μM
Reported 2.2–2.8× preference for RORc; enables mechanistic dissection of RORc-specific pathways.
Same cellular assay platform (HEK293 Gal4-fusions)
ROR Selectivity Nuclear Receptor Off-Target Profiling

RORc Selectivity Over LXRβ

To assess potential off-target activity at other sterol-sensing nuclear receptors, the compound was tested against the oxysterol receptor LXRβ. In a Gal4-LXRβ HEK293 cellular assay measuring inhibition of T0901317-induced transcriptional activity, the compound exhibited an EC50 of 3.9 μM [1]. This represents a 3.9-fold selectivity window for RORc over LXRβ.

LXRβ Counter-Screen
Reported
RORc 1.0 μM
LXRβ 3.9 μM
3.9× selectivity window reduces risk of confounding lipid metabolism effects.
Inhibition of T0901317-induced LXRβ activity
LXRβ Cross-Reactivity Nuclear Receptor Selectivity

Computed Lipophilicity (LogP) Profile

The compound has a computed XLogP3-AA value of 0.4 [1]. In the context of RORc inverse agonist chemical space, where many potent ligands suffer from high lipophilicity (LogP > 3) that limits aqueous solubility and increases non-specific protein binding [2], this low LogP suggests favorable solubility and reduced assay interference risk.

Computed LogP
Data to verify
0.4
Low lipophilicity supports aqueous solubility and reduced non-specific binding.
XLogP3-AA computed value (PubChem)
Physicochemical Properties LogP Solubility Prediction

Research Applications of 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one


Chemical Probe for RORc in Th17 Cells

With a cellular RORc inverse agonist EC50 of 1.0 μM and 2.2- to 2.8-fold selectivity over RORa and RORb [1], this compound is suitable as a starting chemical probe for dissecting RORc-specific contributions to IL-17 expression in Th17 polarization assays. Researchers should use concentrations between 0.5–5 μM to maintain target engagement while minimizing RORa/b cross-reactivity.

Lead Optimization for RORc Selectivity

The compound's defined selectivity profile (2.2x over RORb, 2.8x over RORa, 3.9x over LXRβ) [1] provides a quantifiable baseline for structure-activity relationship (SAR) studies. Medicinal chemists can use this compound as a reference standard when synthesizing and testing new 4-amino or 8-alkyl variants of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold aimed at improving potency and selectivity.

Low-Lipophilicity Control for Assay Development

With a computed XLogP3-AA of 0.4 [2], this compound can serve as a low-lipophilicity control in assay development panels where compound precipitation or non-specific binding is a concern. Its physicochemical profile contrasts with many high-nanomolar to low-micromolar RORc inverse agonist leads that suffer from LogP > 3 and poor aqueous solubility.

Reference Standard for Nuclear Receptor Selectivity Profiling

The availability of quantitative EC50 data across four nuclear receptors (RORc, RORa, RORb, LXRβ) in a consistent assay format [1] makes this compound a useful reference standard for benchmarking selectivity profiling panels, enabling cross-study comparison of new RORc ligands developed by different research groups.

Application
Selection Property
Validation Focus
Chemical probe for RORc in Th17 models
RORc cellular inverse agonism potency
Th17 polarization endpoint monitoring
Lead optimization reference
Defined selectivity vs RORa/b and LXRβ
SAR and selectivity benchmarking
Low-lipophilicity assay control
Low computed lipophilicity profile
Aqueous solubility and non-specific binding control
Nuclear receptor selectivity reference
Cross-receptor EC50 data in consistent format
Cross-study RORc ligand selectivity comparison
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